molecular formula C6H12ClNO B13499221 rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride

Cat. No.: B13499221
M. Wt: 149.62 g/mol
InChI Key: SIJXPPAKOUZKBT-RIHPBJNCSA-N
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Description

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an ethenyl group and a hydroxyl group attached to the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or other suitable methods.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Ethyl derivatives.

    Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Pathway Modulation: Affecting various biochemical pathways, including those involved in inflammation and pain.

Comparison with Similar Compounds

rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the ethenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(3S,4S)-4-ethenylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-5-3-7-4-6(5)8;/h2,5-8H,1,3-4H2;1H/t5-,6+;/m0./s1

InChI Key

SIJXPPAKOUZKBT-RIHPBJNCSA-N

Isomeric SMILES

C=C[C@H]1CNC[C@H]1O.Cl

Canonical SMILES

C=CC1CNCC1O.Cl

Origin of Product

United States

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